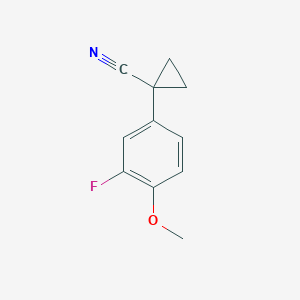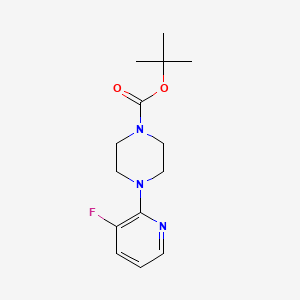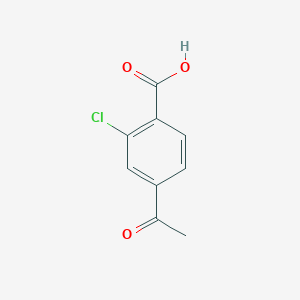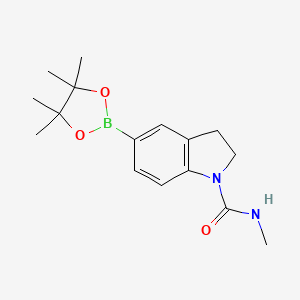
7-Fluor-1H-indazol-3-carbaldehyd
Übersicht
Beschreibung
7-Fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 7-Fluoro-1H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 7-Fluoro-1H-indazole-3-carbaldehyde is 1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H, (H,10,11) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment provides a general access to this motif .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
7-Fluor-1H-indazol-3-carbaldehyd ist in der medizinischen Chemie von Interesse, da es als Baustein für die Medikamentenentwicklung eingesetzt werden kann. Forscher untersuchen seine Derivate auf ihre pharmakologischen Aktivitäten, einschließlich Antitumor-, Antibakterien-, Antiprotozoen- und entzündungshemmender Wirkungen . Die strukturellen Merkmale der Verbindung machen sie zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente.
Inhibition der Stickstoffoxidsynthase (NOS)
1993 entdeckten Moore und Kollegen, dass 7-Nitroindazol (7-NI) die neuronalen und endothelialen Stickstoffoxidsynthase (NOS)-Enzyme effektiv hemmt. NOS spielt eine entscheidende Rolle bei der Regulierung der Stickstoffoxid (NO)-Produktion, die verschiedene physiologische Prozesse beeinflusst. Forscher untersuchen weiterhin 7-NI und seine Analoga, wie 3-Brom-7-nitroindazol und 2,7-Dinitroindazol, auf ihre NOS-hemmenden Eigenschaften .
Neuroprotektion
7-NI, ein Derivat von this compound, zeigt starke neuroprotektive Wirkungen. Seine Fähigkeit, den NO-Spiegel zu modulieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen und die Minimierung von oxidationsbedingten neuronalen Schäden .
Protein-Kinase-Inhibition
Forscher untersuchen Indazol-Derivate, einschließlich this compound, als potenzielle Protein-Kinase-Inhibitoren. Diese Verbindungen können in intrazelluläre Signalwege eingreifen und so das Zellwachstum, die Differenzierung und das Überleben beeinflussen .
HIV-Protease-Inhibition
Indazol-basierte Verbindungen wurden auf ihr Potenzial als HIV-Protease-Inhibitoren untersucht. Obwohl spezifische Studien zu this compound begrenzt sind, deutet seine strukturelle Ähnlichkeit mit anderen Indazol-Derivaten auf eine potenzielle antivirale Aktivität hin .
Synthese pharmazeutisch relevanter Gerüste
Forscher haben 1H-Indol-3-carbaldehyd-Derivate, darunter this compound, in nachhaltigen Mehrkomponentenreaktionen eingesetzt. Diese Reaktionen ermöglichen die Assemblierung komplexer Gerüste, die für die Medikamentenentwicklung relevant sind. Die Vielseitigkeit der Verbindung macht sie wertvoll für die Schaffung diverser molekularer Architekturen .
Zukünftige Richtungen
The future directions for the research and development of 7-Fluoro-1H-indazole-3-carbaldehyde and similar compounds are likely to focus on their potential medicinal applications. Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .
Wirkmechanismus
Target of Action
Indazole-containing heterocyclic compounds, which include 7-fluoro-1h-indazole-3-carbaldehyde, have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
The compound has a molecular weight of 16414 g/mol , which could influence its bioavailability.
Result of Action
Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
It’s known that the compound is stored at a temperature of 4 degrees celsius , suggesting that temperature could be an important environmental factor for its stability.
Biochemische Analyse
Biochemical Properties
7-Fluoro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes. Additionally, 7-Fluoro-1H-indazole-3-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the formation of stable adducts that can alter protein function .
Cellular Effects
The effects of 7-Fluoro-1H-indazole-3-carbaldehyde on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Fluoro-1H-indazole-3-carbaldehyde can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis. Furthermore, 7-Fluoro-1H-indazole-3-carbaldehyde can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 7-Fluoro-1H-indazole-3-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of the target biomolecules. For instance, 7-Fluoro-1H-indazole-3-carbaldehyde can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1H-indazole-3-carbaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that 7-Fluoro-1H-indazole-3-carbaldehyde can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain minimum dose is required to elicit a measurable effect. At high doses, 7-Fluoro-1H-indazole-3-carbaldehyde can exhibit toxic or adverse effects, such as cytotoxicity, organ damage, or behavioral changes in animal models. These effects are dose-dependent and can vary based on the route of administration and the duration of exposure .
Metabolic Pathways
7-Fluoro-1H-indazole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. For example, the aldehyde group in 7-Fluoro-1H-indazole-3-carbaldehyde can be oxidized to form a carboxylic acid, or it can be reduced to form an alcohol. These metabolic transformations can affect the compound’s activity, stability, and toxicity .
Transport and Distribution
The transport and distribution of 7-Fluoro-1H-indazole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues. The localization and accumulation of 7-Fluoro-1H-indazole-3-carbaldehyde can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 7-Fluoro-1H-indazole-3-carbaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of 7-Fluoro-1H-indazole-3-carbaldehyde can determine its specific biological effects and potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNUQGGLRHYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743164 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900506-29-8 | |
| Record name | 7-Fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1H-indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



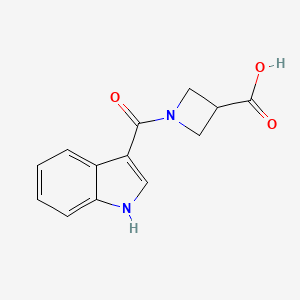

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)
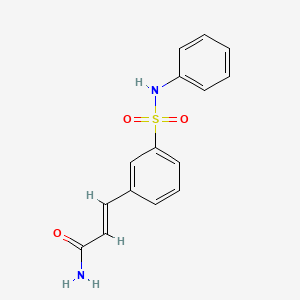
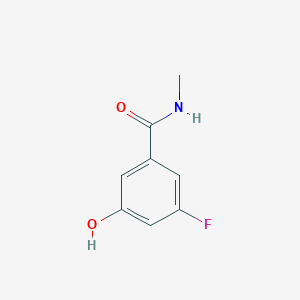

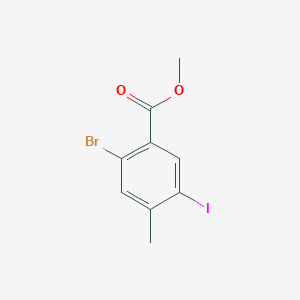
![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
